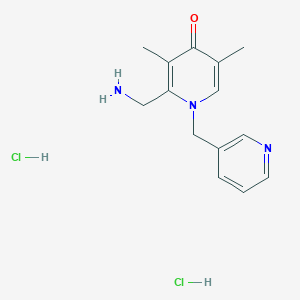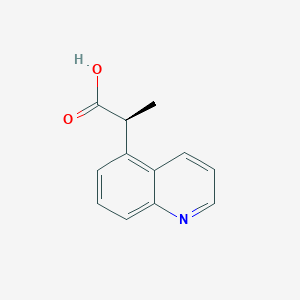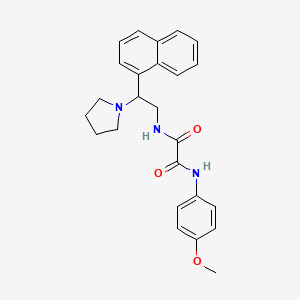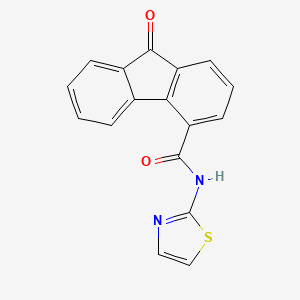
2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride" involves complex chemical reactions, typically starting from pyridine derivatives. These processes often require specific reagents and conditions to achieve the desired product. For instance, the synthesis of pyridine-based Schiff bases and their complexes with metals such as yttrium and lanthanides highlights the intricate methods used to create such compounds (Ajithkumar & Radhakrishnan, 2010).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is typically analyzed through spectroscopic methods and X-ray crystallography. These techniques allow for the determination of the geometric configuration, bonding patterns, and electronic structure of the molecule. For example, studies on the vibrational and electronic spectra of pyridine-based compounds provide insights into their molecular structure and potential applications (Zhang et al., 2010).
Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Pyridine Derivatives
Synthesis and Structural Variability : Pyridine derivatives, including those similar in structure to the compound , exhibit fascinating variability in their chemistry and properties. These compounds serve as ligands in complex compounds, demonstrating significant spectroscopic properties, structures, magnetic properties, and potential in biological and electrochemical activities. The exploration of unknown analogues of these compounds could reveal more scientific applications (Boča, Jameson, & Linert, 2011).
Applications in Synthesis and Medicinal Chemistry
Hybrid Catalysts in Organic Synthesis : Pyridine cores are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which have extensive applicability, highlights the role of pyridine derivatives in facilitating complex chemical reactions through hybrid catalysts. This underlines their importance in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Bioactivity and Pharmacophore Design : Pyridine derivatives are central to the design of pharmacophores for various biological targets. Their incorporation into drug design strategies emphasizes the significant role these compounds play in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors, underlining their potential as templates for the development of new therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Anticancer Applications : Pyridine-based Cu(II) complexes have demonstrated potent anticancer activity against various cancer cell lines. The complexation with Cu(II) enhances the bioavailability and pharmacological effects of pyridine derivatives, showcasing their potential as anticancer agents. This indicates the broad applicability of such compounds in cancer research and therapy development (Alshamrani, 2023).
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-10-8-17(9-12-4-3-5-16-7-12)13(6-15)11(2)14(10)18;;/h3-5,7-8H,6,9,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUUZBNTCZYOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)CN)CC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)
![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)

![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)
![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)
![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)
![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

